molecular formula C19H17ClN2O4S B11108089 (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B11108089
M. Wt: 404.9 g/mol
InChI Key: ANHMQWGEAPZUHJ-MHWRWJLKSA-N
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Description

(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a chloroaniline group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-chloroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and automated purification systems can further streamline the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chloroaniline group, converting it to aniline derivatives.

    Substitution: The chloro group in the chloroaniline moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

  • (5E)-2-(2-bromoanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
  • (5E)-2-(2-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

Comparison: Compared to its analogs, (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one exhibits unique properties due to the presence of the chloro group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity. The chloro derivative may show different pharmacokinetic and pharmacodynamic profiles compared to its bromo and fluoro counterparts, making it a distinct candidate for further research and development.

Properties

Molecular Formula

C19H17ClN2O4S

Molecular Weight

404.9 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2O4S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(23)22-19(27-16)21-13-7-5-4-6-12(13)20/h4-10H,1-3H3,(H,21,22,23)/b16-10+

InChI Key

ANHMQWGEAPZUHJ-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2

Origin of Product

United States

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